1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
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Overview
Description
1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone is a synthetic organic compound characterized by the presence of a pyrrolidinone ring substituted with a chlorophenylsulfonyl group and a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-hydroxypropylamine to form an intermediate, which is then cyclized to yield the final pyrrolidinone product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism by which 1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives
- 1,3-oxazol-5(4H)-one derivatives
- N-acyl-α-amino acids
Uniqueness
1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonyl-2-hydroxypropyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-10-3-5-12(6-4-10)20(18,19)9-11(16)8-15-7-1-2-13(15)17/h3-6,11,16H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJUVACYBFAGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CS(=O)(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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